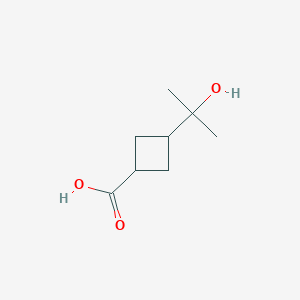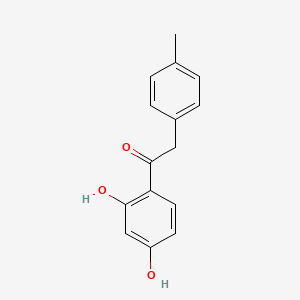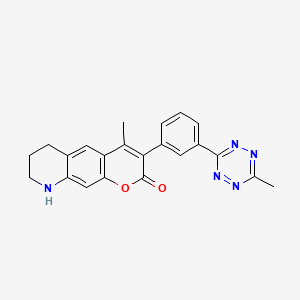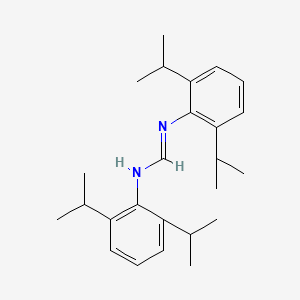
Tetramethylpropylcyclopentadiene (mixture of isomers), 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylpropylcyclopentadiene (mixture of isomers), 95% is a mixture of four isomers of cyclopentadiene with a tetramethylpropyl substituent. It is a colorless liquid with a boiling point of 220-222°C, a flash point of 142°C and a density of 0.91 g/mL at 25°C. It is a versatile organic compound that is used in many industrial applications, such as synthesis of polymers, surfactants, and catalysts. It is also used in the production of pharmaceuticals, cosmetics, and food additives.
Wissenschaftliche Forschungsanwendungen
Tetramethylpropylcyclopentadiene (mixture of isomers), 95% is used in a variety of scientific research applications. It is used as a solvent for organic reactions and as a starting material for the synthesis of polymers materials, surfactants, and catalysts. It is also used in the production of pharmaceuticals, cosmetics, and food additives. In addition, it is used in the synthesis of heterocyclic compounds and as a reactant in the synthesis of organic acids and alcohols.
Wirkmechanismus
The mechanism of action of tetramethylpropylcyclopentadiene (mixture of isomers), 95% is not well understood. However, it is thought to react with a variety of functional groups, including alkyl halides, phosphonium salts, and hydroformylation reagents, to form a variety of organic compounds. It is also thought to react with carbonyl compounds to form a variety of organic acids and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of tetramethylpropylcyclopentadiene (mixture of isomers), 95% are not well understood. However, it is known to be an irritant to the skin, eyes, and respiratory system. It is also known to be toxic to aquatic organisms. In addition, it is known to be flammable and to have a low flash point.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tetramethylpropylcyclopentadiene (mixture of isomers), 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. It can be used as a solvent for organic reactions and as a starting material for the synthesis of polymers materials, surfactants, and catalysts. It can also be used in the production of pharmaceuticals, cosmetics, and food additives.
The limitations of using tetramethylpropylcyclopentadiene (mixture of isomers), 95% in laboratory experiments include its flammability and its low flash point. In addition, it is an irritant to the skin, eyes, and respiratory system, and it is toxic to aquatic organisms.
Zukünftige Richtungen
For research into tetramethylpropylcyclopentadiene (mixture of isomers), 95% include further exploration into its mechanism of action, biochemical and physiological effects, and potential applications in industrial processes. In addition, further research could be conducted into its potential as a starting material for the synthesis of polymers materials, surfactants, and catalysts. Further research could also be conducted into its potential as a reactant in the synthesis of organic acids and alcohols. Finally, further research could be conducted into its potential as a solvent for organic reactions.
Synthesemethoden
Tetramethylpropylcyclopentadiene (mixture of isomers), 95% can be synthesized via a variety of methods, including the Grignard reaction, the Wittig reaction, and the hydroformylation reaction. The Grignard reaction involves the reaction of a Grignard reagent with an alkyl halide to form a tetramethylpropylcyclopentadiene (mixture of isomers). The Wittig reaction involves the reaction of a phosphonium salt with an alkyl halide to form a tetramethylpropylcyclopentadiene (mixture of isomers). The hydroformylation reaction involves the reaction of a carbonyl compound with a hydroformylation reagent to form a tetramethylpropylcyclopentadiene (mixture of isomers).
Eigenschaften
IUPAC Name |
1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJOHBNHTSQQOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C1C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)





![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


